molecular formula C26H22FNO6S3 B5052944 Propanethioamide,  N-methyl-N-phenyl- CAS No. 5310-08-7

Propanethioamide, N-methyl-N-phenyl-

Cat. No.: B5052944
CAS No.: 5310-08-7
M. Wt: 559.7 g/mol
InChI Key: IDXZNJGYGYWWIF-UHFFFAOYSA-N
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Description

Propanethioamide, N-methyl-N-phenyl-, also known by its chemical formula C10H13NS, is an organic compound that belongs to the class of thioamides This compound is characterized by the presence of a thioamide group (-CSNH-) attached to a propyl chain, with additional methyl and phenyl substitutions on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanethioamide, N-methyl-N-phenyl- typically involves the reaction of N-methyl-N-phenylamine with a suitable thioamide precursor. One common method is the reaction of N-methyl-N-phenylamine with carbon disulfide (CS2) in the presence of a base such as sodium hydroxide (NaOH) to form the corresponding dithiocarbamate intermediate. This intermediate is then treated with an alkyl halide, such as propyl bromide, to yield the desired thioamide product.

Industrial Production Methods

In an industrial setting, the production of Propanethioamide, N-methyl-N-phenyl- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Propanethioamide, N-methyl-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2), sulfonating agents (SO3/H2SO4)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro, halogen, and sulfonyl derivatives

Scientific Research Applications

Propanethioamide, N-methyl-N-phenyl- has found applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Propanethioamide, N-methyl-N-phenyl- involves its interaction with specific molecular targets and pathways. The thioamide group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological effects by generating reactive oxygen species (ROS) or altering cellular redox balance.

Comparison with Similar Compounds

Similar Compounds

    Thioacetamide: A simpler thioamide with a similar functional group but lacking the phenyl and propyl substitutions.

    Thiourea: Contains a similar thioamide group but with different substituents on the nitrogen atom.

    N-Methyl-N-phenylthiourea: Similar structure but with a different alkyl group.

Uniqueness

Propanethioamide, N-methyl-N-phenyl- is unique due to its specific combination of substituents, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups on the nitrogen atom enhances its stability and reactivity compared to simpler thioamides. Additionally, its ability to undergo a wide range of chemical reactions makes it a versatile compound for various applications.

Properties

IUPAC Name

dimethyl 2-[1-(3-fluorobenzoyl)-6-methoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO6S3/c1-26(2)21(35)18(25-36-19(23(30)33-4)20(37-25)24(31)34-5)16-12-15(32-3)9-10-17(16)28(26)22(29)13-7-6-8-14(27)11-13/h6-12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXZNJGYGYWWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)C4=CC(=CC=C4)F)C=CC(=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40967623
Record name Dimethyl 2-[1-(3-fluorobenzoyl)-6-methoxy-2,2-dimethyl-3-sulfanylidene-2,3-dihydroquinolin-4(1H)-ylidene]-2H-1,3-dithiole-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

559.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5310-08-7
Record name Dimethyl 2-[1-(3-fluorobenzoyl)-6-methoxy-2,2-dimethyl-3-sulfanylidene-2,3-dihydroquinolin-4(1H)-ylidene]-2H-1,3-dithiole-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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